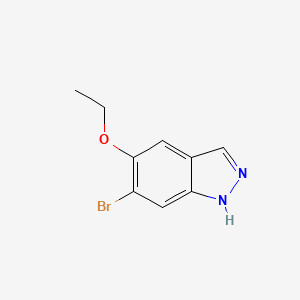

6-Bromo-5-ethoxy-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-5-ethoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The compound’s molecular formula is C9H9BrN2O, and it has a molecular weight of 241.09 g/mol .

Mécanisme D'action

Target of Action

6-Bromo-5-ethoxy-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications, including acting as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole compounds generally interact with their targets to inhibit their function, leading to various therapeutic effects .

Biochemical Pathways

Indazole compounds are known to affect various biochemical pathways depending on their specific targets .

Result of Action

Indazole compounds are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of indazole compounds .

Analyse Biochimique

Biochemical Properties

Indazole-containing heterocyclic compounds are known to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents

Cellular Effects

Indazole derivatives have been shown to inhibit the viability of human cancer cell lines

Molecular Mechanism

It is known that indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-ethoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines in a metal-free reaction . Another approach involves the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-5-ethoxy-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Cyclization Reactions: It can form more complex ring structures through cyclization.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation.

Reducing Agents: Like sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted indazoles, while oxidation could produce indazole oxides.

Applications De Recherche Scientifique

6-Bromo-5-ethoxy-1H-indazole has several scientific research applications:

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-6-methoxy-1H-indazole

- 6-Bromo-1-cyclopentyl-1H-indazole

- 6,7-Dibromo-1H-indazole

Uniqueness

6-Bromo-5-ethoxy-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

6-Bromo-5-ethoxy-1H-indazole is a heterocyclic compound belonging to the indazole family, which is recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections. Its molecular formula is C9H9BrN2O, with a molecular weight of 241.09 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, leading to modulation of various biochemical pathways. Indazoles, including this compound, typically function as inhibitors of key enzymes and proteins involved in critical cellular processes.

Target Proteins

- Phosphoinositide 3-kinase (PI3K) : Indazole derivatives have been shown to selectively inhibit PI3K, which plays a crucial role in cell growth and survival.

- Bcl-2 Family Proteins : These proteins are involved in the regulation of apoptosis. Inhibition of Bcl-2 can promote apoptosis in cancer cells.

Biological Activities

The biological activities of this compound can be summarized as follows:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that the compound induced apoptosis in K562 leukemia cells, with an IC50 value of 5.15 µM, while showing selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM . The compound's mechanism involves:

- Induction of Apoptosis : Increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2).

- Cell Cycle Arrest : Treatment led to an increase in the G0/G1 phase population, indicating cell cycle arrest .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate promising antibacterial effects comparable to established antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of indazole derivatives, including this compound:

Propriétés

IUPAC Name |

6-bromo-5-ethoxy-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-2-13-9-3-6-5-11-12-8(6)4-7(9)10/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYHSARCLYQEGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.